molecular formula C16H16BrNO3S B2914791 N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 919758-97-7

N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide

Cat. No.: B2914791
CAS No.: 919758-97-7
M. Wt: 382.27
InChI Key: FHAYLJOTCJXTHT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a chemical compound with the CAS Registry Number 919758-97-7. Its molecular formula is C16H16BrNO3S, and it has a molecular weight of 382.27 g/mol . This compound is part of a broader class of bromophenyl acetamide derivatives, which are frequently utilized as key intermediates in various scientific research fields, including medicinal chemistry and drug discovery . The structure incorporates both a bromophenyl group and an ethanesulfonyl phenyl moiety, features that are often investigated for their potential to modulate biological activity and physicochemical properties in lead compound optimization. As a specialist research chemical, it is offered with high purity, often exceeding 90%, and is available in quantities ranging from 1mg to 100mg to suit diverse experimental needs . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound in areas such as the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and as a building block in the development of novel pharmacological tools .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-2-22(20,21)15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYLJOTCJXTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves the reaction of 4-bromoaniline with 4-(ethanesulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide, the following table compares its structural and functional attributes with related compounds from the literature:

Compound Key Substituents Physicochemical Properties Biological Activity Key References
This compound –Br (para), –SO₂CH₂CH₃ (para) High polarity, moderate lipophilicity Hypothesized anti-inflammatory/antimicrobial (based on analogs)
N-(4-(Methylsulfonyl)phenyl)acetamide (Compound 5, ) –SO₂CH₃ (para) mp: 168–170°C; logP ~1.2 Anti-inflammatory (COX-2 inhibition)
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide –Br (para), –Cl (para) mp: 145–147°C; logP ~3.5 Antimicrobial (MIC: 13–27 µmol/L)
2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantylphenyl)acetamide –SO₂-triazole, –adamantyl mp: >250°C; logP ~2.8 Anticancer (TEAD–YAP inhibition)
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-bromophenylamino)acetamide (5m) –Br (para), –SO₂-morpholine Crystalline solid; mp: 182–184°C Anti-COVID-19 (protease inhibition)
2-(Phenylsulfonyl)-N-(4-(3-ethoxytriazolyl)phenyl)acetamide (54) –SO₂Ph, –triazole mp: 204–206°C; logP ~2.0 Cytotoxicity (IC₅₀: 8–12 µM)

Structural and Functional Insights:

Compared to methylsulfonyl (Compound 5, ), the ethyl chain may increase hydrophobicity slightly, balancing solubility and membrane permeability . Triazole-linked sulfonyl groups (e.g., in compound 54) exhibit distinct electronic profiles due to conjugation with the heterocycle, often leading to stronger hydrogen-bonding interactions .

Halogen Effects: The para-bromine substituent is a common feature in antimicrobial acetamides (e.g., MICs as low as 13 µmol/L in compound 20, ) . aureus or C. albicans. Chlorine analogs (e.g., N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide) show similar bioactivity but higher logP values (~3.5), indicating trade-offs between lipophilicity and solubility .

Biological Activity Trends :

  • Anti-inflammatory : Methylsulfonyl derivatives () exhibit COX-2 inhibition, a trait likely shared by the ethanesulfonyl analog due to analogous sulfonyl pharmacophores .
  • Antimicrobial : Electron-withdrawing groups (–Br, –SO₂–) correlate with enhanced activity. The target compound’s dual electron-withdrawing substituents (–Br and –SO₂CH₂CH₃) may synergize to disrupt microbial membrane integrity .

Crystallographic Data :

  • Bond lengths in the target compound’s acetamide core (C–C: ~1.50 Å, N–C: ~1.35 Å) align with those of N-(4-bromophenyl)acetamide derivatives, though slight deviations occur due to the ethanesulfonyl group’s inductive effects .

Key Research Findings and Implications

  • Synthetic Accessibility : Ethanesulfonyl-containing acetamides are typically synthesized via oxidation of corresponding thioethers or direct sulfonylation, offering modular routes for structural diversification .
  • Pharmacological Potential: The compound’s combination of bromophenyl and ethanesulfonyl groups positions it as a dual-action candidate for both anti-inflammatory and antimicrobial applications, though in vivo validation is needed.
  • Structure-Activity Relationships (SAR) :
    • Para-substitution on both phenyl rings maximizes steric compatibility with target enzymes.
    • Sulfonyl chain length (methyl vs. ethyl) fine-tunes logP and metabolic stability.

Biological Activity

N-(4-bromophenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety and an ethanesulfonyl group, which are crucial for its biological activity. The general molecular structure can be represented as follows:

C15H16BrNO2S\text{C}_{15}\text{H}_{16}\text{Br}\text{N}\text{O}_{2}\text{S}

Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the ethanesulfonyl group can facilitate hydrogen bonding, stabilizing the compound's conformation in active sites of target proteins .

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected derivatives were determined, indicating their potential use as antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
d1Staphylococcus aureus12.5
d2Escherichia coli25
d3Pseudomonas aeruginosa50

2. Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies on human breast adenocarcinoma cell lines (e.g., MCF-7) revealed significant cytotoxic effects, with IC50 values indicating potent activity.

Cell LineIC50 (µM)
MCF-714.7
HepG20.9

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of this compound derivatives evaluated their antimicrobial efficacy against Xanthomonas oryzae using a turbidimetric method. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy .

Case Study 2: Anticancer Screening

In another investigation, the compound was subjected to anticancer screening against various cancer cell lines. The results showed that specific structural modifications led to increased cytotoxicity, particularly in estrogen receptor-positive breast cancer cells. Molecular docking studies indicated favorable binding interactions with key oncogenic proteins .

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